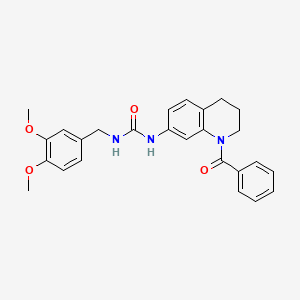

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea

描述

属性

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-12-11-19-9-6-14-29(22(19)16-21)25(30)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJWNWDIAKINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Urea formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4-dimethoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents.

化学反应分析

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethoxybenzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of urea derivatives with structural variations in the tetrahydroquinoline substituents and aromatic side chains. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Molecular Comparison

*Estimated molecular weight based on structural analogy.

Key Comparative Insights

Substituent Effects on Molecular Weight The phenylsulfonyl group in the compound from increases molecular weight (481.6 vs. ~455.5 in the target compound) due to the sulfur atom and additional oxygen. Chlorine substitution (as in ) adds ~35.5 g/mol compared to non-halogenated analogs.

Synthetic Considerations Urea derivatives are typically synthesized via coupling reactions between amines and isocyanates or carbamates. highlights the role of solvent choice (e.g., ethanol vs. THF) and amine reactivity in yields. For instance, ethanolamine yielded 81% product (14d), while 2-aminopyridine gave only 45% (14e) under similar conditions . This suggests that steric and electronic factors in the target compound’s 3,4-dimethoxybenzyl group could influence reaction efficiency.

Electronic and Solubility Profiles The 3,4-dimethoxybenzyl group in the target compound provides two methoxy groups, enhancing electron-donating capacity compared to the single methoxy in . This may improve solubility in polar solvents or affinity for hydrophilic binding pockets.

Structural Flexibility vs. Rigidity

- The phenethyl group in offers conformational flexibility, whereas the dimethoxybenzyl group in the target compound introduces rigidity due to the adjacent methoxy substituents. This could impact binding kinetics in biological systems.

Research Findings and Limitations

- Synthesis Challenges: Selective functionalization of the tetrahydroquinoline core (e.g., avoiding competing reactions at the 1- and 7-positions) remains a hurdle, as seen in and for triazine derivatives .

- Biological Data Gap: None of the evidence provides bioactivity or pharmacokinetic data for these compounds, limiting mechanistic comparisons.

- Computational Predictions : Molecular weight and logP values suggest moderate lipophilicity for the target compound, aligning with typical urea derivatives.

生物活性

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is with a molecular weight of 385.46 g/mol. Its structure features a tetrahydroquinoline core which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O |

| Molecular Weight | 385.46 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the tetrahydroquinoline core followed by the introduction of the benzoyl and dimethoxybenzyl groups through various acylation and coupling reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the tetrahydroquinoline series. For instance, N-substituted benzoyl-1,2,3,4-tetrahydroquinolines demonstrated significant fungicidal activity against pathogens like Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than those of established fungicides such as flutolanil . While specific data on our compound is limited, its structural similarity suggests potential antifungal efficacy.

Antitumor Activity

Research indicates that compounds featuring the tetrahydroquinoline moiety exhibit promising antitumor effects. For example, studies on related derivatives have shown inhibition of tumor growth in various cancer models through mechanisms involving modulation of cell signaling pathways and apoptosis induction . The exact pathways for our compound remain to be elucidated but warrant investigation given its structural characteristics.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may involve binding to specific enzymes or receptors, leading to altered cellular responses such as apoptosis or inhibition of fungal growth. Further studies are needed to clarify these mechanisms.

Case Studies

- Antifungal Efficacy : A study evaluated several benzoyl-tetrahydroquinolines, revealing that certain derivatives exhibited superior antifungal activity compared to commercial agents. The study emphasized the importance of substituent positioning on biological activity .

- Antitumor Potential : In another investigation, related compounds were tested for their ability to inhibit tumor cell proliferation in vitro and in vivo. Results indicated significant reductions in tumor size and increased survival rates among treated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。